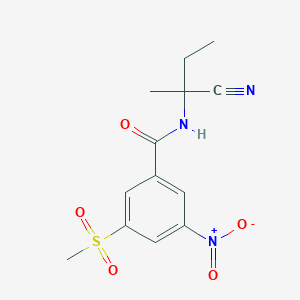
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with a cyano group, a methanesulfonyl group, and a nitro group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide typically involves multi-step organic synthesis. One common route includes:
Sulfonylation: The addition of a methanesulfonyl group, usually achieved by reacting the nitrobenzene derivative with methanesulfonyl chloride in the presence of a base like pyridine.
Amidation: The formation of the benzamide structure by reacting the sulfonylated nitrobenzene with an appropriate amine, such as 1-cyano-1-methylpropylamine, under conditions that promote amide bond formation, like using coupling agents (e.g., EDCI, DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and high yields.
Automated synthesis: Utilizing robotic systems to handle reagents and reaction conditions precisely.
Purification: Techniques such as crystallization, distillation, and chromatography to achieve high purity.
化学反応の分析
Types of Reactions
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon, iron powder, and hydrochloric acid.
Nucleophiles: Various amines, alcohols, and thiols for substitution reactions.
Hydrolysis conditions: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Major Products
Reduction: Converts the nitro group to an amine.
Substitution: Yields derivatives with different functional groups replacing the methanesulfonyl group.
Hydrolysis: Produces carboxylic acids and amines.
科学的研究の応用
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide is utilized in various fields:
Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide exerts its effects often involves:
Molecular targets: Enzymes, receptors, or proteins that interact with the compound.
Pathways: Inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.
Binding: The compound may bind to active sites or allosteric sites on proteins, altering their function.
類似化合物との比較
Similar Compounds
N-(1-cyano-1-methylpropyl)-3-methanesulfonylbenzamide: Lacks the nitro group, which may affect its reactivity and applications.
N-(1-cyano-1-methylpropyl)-5-nitrobenzamide: Lacks the methanesulfonyl group, potentially altering its chemical properties and biological activity.
Uniqueness
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide is unique due to the presence of both the nitro and methanesulfonyl groups, which confer distinct reactivity and potential for diverse applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-methylsulfonyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-4-13(2,8-14)15-12(17)9-5-10(16(18)19)7-11(6-9)22(3,20)21/h5-7H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHMVVRUDHIBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














